molecular formula C11H12N2 B11912787 2,4-Dimethylquinolin-8-amine CAS No. 3393-70-2

2,4-Dimethylquinolin-8-amine

Cat. No.: B11912787
CAS No.: 3393-70-2
M. Wt: 172.23 g/mol
InChI Key: YRONTRGVBHTTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the Doebner–von Miller reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline derivatives with aldehydes under acidic conditions.

Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction proceeds under basic conditions to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reaction and reduce production costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2,4-Dimethylquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the amine group at the 8th position.

    4-Methylquinoline: Lacks the amine group at the 8th position.

    8-Aminoquinoline: Lacks the methyl groups at the 2nd and 4th positions.

Uniqueness

2,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 2nd and 4th positions and the amine group at the 8th position.

Properties

CAS No.

3393-70-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4-dimethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,12H2,1-2H3

InChI Key

YRONTRGVBHTTPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.